Cas no 2965-52-8 (N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester)

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester structure
2965-52-8 structure
Nome del prodotto:N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester
Numero CAS:2965-52-8
MF:C24H19F34N2O8PS2
MW:1204.46574521065
CID:915628
PubChem ID:102352

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester Proprietà chimiche e fisiche

Nomi e identificatori

    • bis[2-[N-ethyl(heptadecafluorooctanesulphonyl)amino]ethyl] hydrogen phosphate
    • bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] hydrogen phosphate
    • 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
    • Bis(2-(N-ethyl(heptadecafluorooctanesulphonyl)amino)ethyl) hydrogen phosphate
    • bis(2-{ethyl[(heptadecafluorooctyl)sulfonyl]amino}ethyl) hydrogen phosphate
    • N,N'-(Phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide)
    • 2965-52-8
    • 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-, phosphate (ester) (2:1) (8CI); N,N'-[Phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide]; N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide phosphate diester
    • N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester
    • EINECS 221-003-5
    • diSAmPAP
    • NS00010958
    • di(N-ethyl-2- perfluorooctane sulfonamido ethyl) phosphate
    • 1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
    • EtFOSE-based phosphate diester
    • EtFOSEdiPAPs
    • Bis(2-perfluorooctylsulfonyl-N-ethylaminoethyl) phosphate 100 microg/mL in Acetonitrile
    • DTXSID2062747
    • BZZAKKWGRKFWJJ-UHFFFAOYSA-N
    • Bis(2-{ethyl[(perfluorooctyl)sulfonyl]amino}ethyl) hydrogen phosphate
    • SCHEMBL1262100
    • Bis(2-perfluorooctylsulfonyl-N-ethylaminoethyl) phosphate
    • Inchi: InChI=1S/C24H19F34N2O8PS2/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54/h3-8H2,1-2H3,(H,61,62)
    • Chiave InChI: BZZAKKWGRKFWJJ-UHFFFAOYSA-N
    • Sorrisi: CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Proprietà calcolate

  • Massa esatta: 1203.97777
  • Massa monoisotopica: 1203.977752
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 44
  • Conta atomi pesanti: 71
  • Conta legami ruotabili: 26
  • Complessità: 2000
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 147
  • XLogP3: 10.1

Proprietà sperimentali

  • Densità: 1.716
  • Punto di ebollizione: 580.3°C at 760 mmHg
  • Punto di infiammabilità: 304.8°C
  • Indice di rifrazione: 1.359
  • PSA: 130.52
  • LogP: 12.51880

N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
E678835-25mg
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester
2965-52-8
25mg
$ 265.00 2023-09-07
TRC
E678835-100mg
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester
2965-52-8
100mg
$ 999.00 2023-09-07
TRC
E678835-250mg
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide Phosphate Diester
2965-52-8
250mg
$ 2067.00 2023-09-07
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